molecular formula C16H13FN2O2 B2380273 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921914-47-8

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2380273
CAS No.: 921914-47-8
M. Wt: 284.29
InChI Key: RSZYESDOCAMSJF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide moiety and a tetrahydroquinoline ring system. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the tetrahydroquinoline derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases, proteases, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached.

    Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and a quinoline core, but with different substituents and biological activities.

    Indole Derivatives: Compounds with a similar aromatic ring system but with an indole core instead of a quinoline core.

Uniqueness

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZYESDOCAMSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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